molecular formula C19H16N2 B3170792 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 946384-89-0

4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B3170792
CAS No.: 946384-89-0
M. Wt: 272.3 g/mol
InChI Key: IAVFZPBNSWQHKQ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. The naphthalene moiety in this compound adds unique structural and functional characteristics, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 2-aminobenzophenone with 2-naphthylamine under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazepine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Halogenated or alkylated benzodiazepine derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.

Mechanism of Action

The mechanism of action of 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The naphthalene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the naphthalene moiety, which may enhance its binding affinity and specificity for certain receptors. This structural feature distinguishes it from other benzodiazepines and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

4-naphthalen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-15-13-16(10-9-14(15)5-1)17-11-12-20-18-7-3-4-8-19(18)21-17/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVFZPBNSWQHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 2
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 3
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 4
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 5
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

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